The Structure of EMD-11657: A Technical Guide to the Human GABA(A)R-β3 Homopentamer
The Structure of EMD-11657: A Technical Guide to the Human GABA(A)R-β3 Homopentamer
This in-depth technical guide provides a comprehensive overview of the cryo-electron microscopy (cryo-EM) structure EMD-11657, which represents the human γ-aminobutyric acid type A (GABA(A)) receptor β3 (GABA(A)R-β3) homopentamer in a complex with histamine and a megabody (Mb25). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the structure, experimental protocols, and relevant signaling pathways.
Introduction
The GABA(A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a key target for a wide array of therapeutic drugs, including benzodiazepines and anesthetics.[1] The β3 subunit is of particular interest as it can form functional homomeric channels and is implicated in various neurological disorders.[2] The EMD-11657 structure, determined at a resolution of 1.7 Å, provides an unprecedented atomic-level view of the GABA(A)R-β3 homopentamer, offering critical insights into its function and pharmacology.[3] This high-resolution structure was achieved using a novel electron source, energy filter, and camera, in conjunction with a "megabody" to overcome preferred orientation issues in the cryo-EM samples.[3][4]
Structural Overview
The EMD-11657 structure reveals a pentameric assembly of five identical β3 subunits arranged symmetrically around a central ion pore. The receptor is captured in a complex with the agonist histamine and a megabody, Mb25, which binds to the extracellular domain. The high resolution of the map allows for the precise determination of atomic coordinates, providing detailed chemical information and mechanistic insights into the receptor's function.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of histamine with GABA(A) receptors and the structural determination of EMD-11657.
| Parameter | Value | Reference |
| EMD-11657 Deposition | ||
| Deposition Date | 2020-08-22 | |
| Map Release Date | 2020-11-18 | |
| Resolution | 1.7 Å | |
| Histamine Interaction with GABA(A) Receptors | ||
| EC50 for β2 homomers | 212 µM | |
| EC50 for β3 homomers | 174 µM | |
| Potentiation of GABA-induced currents (α1β2γ2L) by 3 mM histamine | ~1.4-fold | |
| Potentiation of GABA-induced currents (α1β3γ2L) by 3 mM histamine | ~0.6-fold | |
| Potentiation of GABA-induced currents (α2β3γ2L) by 3 mM histamine | ~0.7-fold | |
| Maximal enhancement of EC10 GABA-evoked currents with α4β3 isoforms | ~400% |
Experimental Protocols
Cryo-Electron Microscopy of EMD-11657
The high-resolution structure of the human GABA(A)R-β3 homopentamer was determined using single-particle cryo-EM. A key innovation in this study was the use of a "megabody," a chimeric protein construct that combines a nanobody with a larger scaffold protein. This approach increases the molecular weight of the target protein and helps to overcome the problem of preferred particle orientation in the vitreous ice, which is a common challenge in cryo-EM studies of membrane proteins.
The GABA(A)R-β3 homopentamer was expressed in human cells and purified. It was then complexed with histamine and the megabody Mb25 and reconstituted into lipid nanodiscs. The use of a new electron source, an energy filter, and a direct electron detector camera were also crucial for achieving the near-atomic resolution.
Electrophysiological Recordings
The functional effects of histamine on GABA(A) receptors were characterized using the two-electrode voltage-clamp technique in Xenopus laevis oocytes expressing various combinations of GABA(A) receptor subunits. Oocytes were injected with cRNAs encoding the desired subunits. After a few days of expression, GABA-induced currents were measured in the presence and absence of histamine to determine its modulatory effects.
Signaling Pathways and Molecular Mechanisms
GABA(A) receptors are ligand-gated ion channels that are primarily permeable to chloride ions (Cl⁻). Upon binding of the neurotransmitter GABA, the channel opens, leading to an influx of Cl⁻ into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.
Histamine has been shown to act as a positive allosteric modulator of GABA(A) receptors, meaning it enhances the effect of GABA. It can also directly gate homomeric β3 channels. The binding of histamine to the GABA(A)R-β3 homopentamer is thought to stabilize the open conformation of the channel, thereby potentiating the inhibitory signal.
Below are diagrams illustrating the GABA(A) receptor signaling pathway and the experimental workflow for the structural determination of EMD-11657.
Caption: GABA(A) Receptor Signaling Pathway.
Caption: Experimental Workflow for EMD-11657.
Conclusion
The determination of the EMD-11657 structure represents a landmark achievement in the field of structural biology and neuroscience. It provides a highly detailed template for understanding the molecular basis of GABA(A) receptor function and modulation. This information is invaluable for the rational design of novel therapeutics targeting this important class of receptors, with potential applications in the treatment of epilepsy, anxiety disorders, and other neurological conditions. The innovative use of megabodies in this study also paves the way for high-resolution structural studies of other challenging membrane proteins.
References
- 1. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intricacies of GABAA Receptor Function: The Critical Role of the β3 Subunit in Norm and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMDB < EMD-11657 [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
